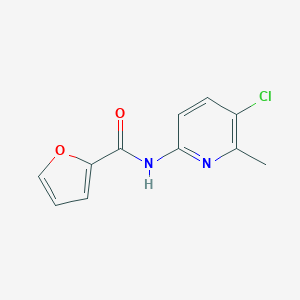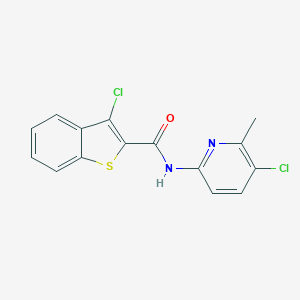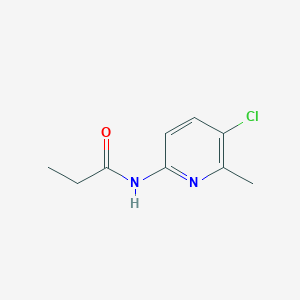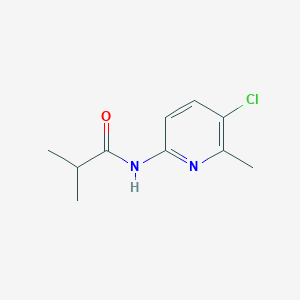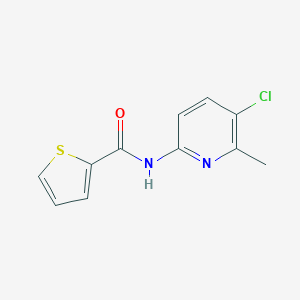
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide, also known as CT-1, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. CT-1 has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections.
Mechanism of Action
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. CK2 is overexpressed in many types of cancer and is involved in the regulation of multiple signaling pathways that promote cell survival and proliferation. By inhibiting CK2, this compound can induce apoptosis and inhibit tumor growth. This compound has also been shown to inhibit the replication of several viruses, including hepatitis C virus, HIV-1, and human papillomavirus, by targeting host cell factors that are required for viral replication.
Biochemical and Physiological Effects
This compound has been shown to have a broad range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by blocking the activation of multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. In viral-infected cells, this compound inhibits the replication of the virus by targeting host cell factors that are required for viral replication.
Advantages and Limitations for Lab Experiments
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CK2 and has been shown to have low toxicity in vitro and in vivo. This compound is also stable in solution and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is a relatively new compound and has not been extensively tested in clinical trials. The mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and downstream signaling pathways.
Future Directions
There are several future directions for research on N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide. One area of interest is the development of this compound as a therapeutic agent for cancer. Preclinical studies have shown that this compound has potent anti-tumor activity in vitro and in vivo, and further research is needed to evaluate its efficacy and safety in clinical trials. Another area of interest is the development of this compound as a therapeutic agent for viral infections. This compound has been shown to inhibit the replication of several viruses, and further research is needed to evaluate its efficacy in clinical trials. Additionally, further research is needed to elucidate the molecular targets and downstream signaling pathways of this compound, which could lead to the development of more potent and selective inhibitors of CK2.
Synthesis Methods
The synthesis of N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide involves the reaction of 5-chloro-6-methylpyridin-2-amine with 2-bromo-thiophene-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-proliferative, anti-inflammatory, and anti-viral activities in vitro and in vivo. This compound has been tested in preclinical models of cancer, inflammatory diseases, and viral infections, and has shown promising results.
properties
Molecular Formula |
C11H9ClN2OS |
|---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
InChI Key |
OSGULDGNRJLPJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CS2)Cl |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



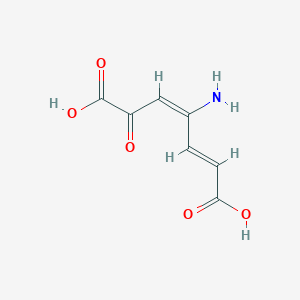
![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
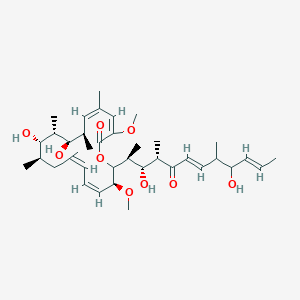
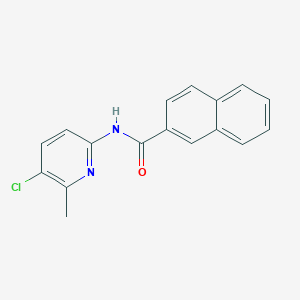
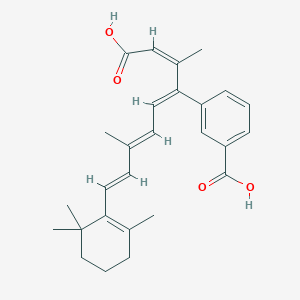
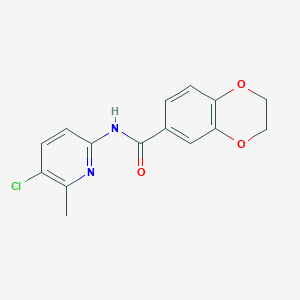
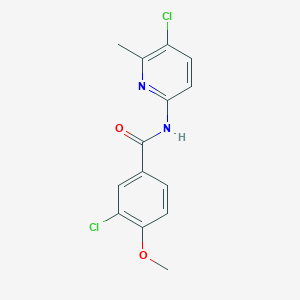
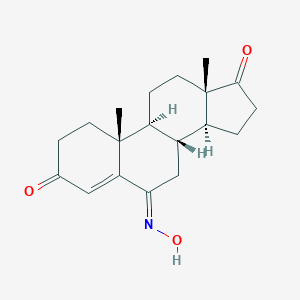
![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)
